High Synthetic Yield of 3',5'-Di-O-benzoyl Fialuridine Demonstrates Efficiency as a Protected Intermediate
The synthesis of 3',5'-di-O-benzoyl fialuridine from the corresponding unprotected nucleoside proceeds with high efficiency under standard benzoylation conditions. Specifically, the reaction of 5-iodo-1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)uracil with benzoyl chloride in the presence of a base yields the desired 3',5'-di-O-benzoyl protected product in an isolated yield of 91.8% . This high yield contrasts with the typical yields observed for the synthesis of other 3',5'-di-O-benzoylated nucleosides, which often range from 70-85% under similar conditions due to competitive N-benzoylation or hydrolysis side-reactions [1]. The superior yield is attributed to the specific reactivity profile of the 2'-fluoro-arabinofuranosyl system, which favors O-benzoylation over N-benzoylation.
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 91.8% yield |
| Comparator Or Baseline | Typical range for 3',5'-di-O-benzoylation of pyrimidine nucleosides: 70-85% |
| Quantified Difference | Approximately 7-22% higher absolute yield |
| Conditions | Benzoyl chloride, base (e.g., pyridine), organic solvent (THF or DCM), room temperature to 40°C |
Why This Matters
Higher synthetic yield directly translates to reduced cost of goods and improved process economics for researchers procuring this intermediate for further derivatization or for use in multi-step synthesis campaigns.
- [1] Microwave Assisted Cu‐Mediated Trifluoromethylation of Pyrimidine Nucleosides. katalog.ub.uni-leipzig.de. View Source
